molecular formula C44H70N14O9 B013120 Ac-RYYRIK-NH2 CAS No. 200959-48-4

Ac-RYYRIK-NH2

货号 B013120
CAS 编号: 200959-48-4
分子量: 939.1 g/mol
InChI 键: WBBBVZGQADABSU-RERZDIOCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ac-RYYRIK-NH2 is a peptide derived from a peptide library. It functions as an antagonist, specifically inhibiting the biological activities of nociceptin , a neuropeptide associated with hyperalgesia (increased sensitivity to pain). The peptide’s structure and interactions play a crucial role in its activity.



Synthesis Analysis

The synthesis of Ac-RYYRIK-NH2 involves assembling its amino acid sequence. Notably, the N-terminal tripeptide RYY (Arg-Tyr-Tyr) is essential for binding to the nociceptin receptor ORL1 . The N-terminal acetyl group is also crucial, while the C-terminal amide group appears insignificant.



Molecular Structure Analysis

The peptide’s molecular structure consists of the following amino acids:



  • Acetyl-Arginine (Ac-Arg)

  • Tyrosine (Tyr)

  • Tyrosine (Tyr)

  • Arginine (Arg)

  • Isoleucine (Ile)

  • Lysine (Lys)

  • Amide (NH2) at the C-terminus



Chemical Reactions Analysis

Ac-RYYRIK-NH2 interacts with the nociceptin receptor ORL1 differently from nociceptin itself. While nociceptin binds to the mu opioid receptor, Ac-RYYRIK-NH2 does not exhibit significant activity there. The binding mode between the peptide and the ORL1 receptor likely involves specific interactions distinct from nociceptin.



Physical And Chemical Properties Analysis


  • Molecular Weight : Calculated based on the amino acid sequence.

  • Solubility : Depends on the solvent and pH conditions.

  • Stability : Subject to degradation over time.

  • Conformation : May adopt specific secondary structures (e.g., alpha-helix, beta-sheet).


科学研究应用

Use in Neurology

Ac-RYYRIK-NH2 is a peptide isolated from the peptide library as an antagonist that inhibits the biological activities of nociceptin, a hyperalgesic neuropeptide . In order to clarify the structural requirements of this peptide for binding to the nociceptin receptor ORL1, systematic structure-activity studies were carried out .

Use as an ORL1 Partial Agonist

Ac-RYYRIK-NH2 is a potent and partial agonist on ORL1 transfected in CHO cells . It behaves as an endogenous ligand of ORL1 . Ac-RYYRIK-NH2 is a specific antagonist for the activation of G protein and competitively antagonizes the stimulation of [35S]-GTPgS binding to G proteins by nociceptin/orphanin FQ (noc/OFQ) in membranes .

Use in Antagonism of G Protein Activation

Ac-RYYRIK-NH2 may provide a promising starting point for in vivo tests for antagonism of the action of noc/OFQ . It could be used for the further development of highly active and specific antagonists .

Use in Structure-Activity Studies

Ac-RYYRIK-NH2 has been used in structure-activity studies to understand its binding to the nociceptin receptor ORL1 . The results of these studies indicated that the N-terminal tripeptide RYY (= Arg-Tyr-Tyr) is crucially important for binding to the ORL1 receptor . These studies also revealed the special importance of the N-terminal Arg residue .

Use in In Vivo Tests for Antagonism

It is suggested that Ac-RYYRIK-NH2 may provide a promising starting point for in vivo tests for antagonism of the action of nociceptin/orphanin FQ (noc/OFQ) and for the further development of highly active and specific antagonists .

安全和危害


  • Toxicity : Assess toxicity through in vitro and in vivo studies.

  • Allergenicity : Evaluate potential allergic reactions.

  • Stability : Consider stability under various conditions.


未来方向


  • Investigate the peptide’s pharmacokinetics and biodistribution.

  • Explore modifications to enhance binding affinity or selectivity.

  • Assess therapeutic potential (e.g., pain management, neuroprotection).


属性

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-6-aminohexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H70N14O9/c1-4-25(2)36(42(67)54-31(37(46)62)9-5-6-20-45)58-39(64)33(11-8-22-52-44(49)50)55-40(65)34(23-27-12-16-29(60)17-13-27)57-41(66)35(24-28-14-18-30(61)19-15-28)56-38(63)32(53-26(3)59)10-7-21-51-43(47)48/h12-19,25,31-36,60-61H,4-11,20-24,45H2,1-3H3,(H2,46,62)(H,53,59)(H,54,67)(H,55,65)(H,56,63)(H,57,66)(H,58,64)(H4,47,48,51)(H4,49,50,52)/t25-,31-,32-,33-,34-,35-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBBVZGQADABSU-RERZDIOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H70N14O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

939.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ac-RYYRIK-NH2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ac-RYYRIK-NH2
Reactant of Route 2
Ac-RYYRIK-NH2
Reactant of Route 3
Ac-RYYRIK-NH2
Reactant of Route 4
Ac-RYYRIK-NH2
Reactant of Route 5
Ac-RYYRIK-NH2
Reactant of Route 6
Ac-RYYRIK-NH2

Citations

For This Compound
67
Citations
M Kawano, K Okada, T Honda, T Nose… - Journal of Peptide …, 2002 - Wiley Online Library
… Abstract: Ac-RYYRIK-NH2 is a peptide isolated from the peptide … -Arg at position 1 of Ac-RYYRIK-NH2 as a key structure allowing … antagonist Ac-RYYRIK-NH2 and particularly those …
Number of citations: 26 onlinelibrary.wiley.com
SL Mason, M Ho, J Nicholson, AT McKnight - Neuropeptides, 2001 - Elsevier
… The two hexapeptides, Ac-RYYRWK-NH2 and Ac-RYYRIK-NH2 were also tested for their ability to displace [3H]nociceptin and both exhibited af®nities close to that of nociceptin; as …
Number of citations: 16 www.sciencedirect.com
Ö Gündüz, F Sipos, B Spagnolo, L Kocsis, A Magyar… - Neurosignals, 2006 - karger.com
… In this paper structure-activity studies of the hexapeptide Ac-RYYRIK-NH2 , a NOP receptor ligand found in combinatorial peptide library [16] , were summarized. Competition binding …
Number of citations: 12 karger.com
H Berger, E Albrecht, G Wallukat… - British journal of …, 1999 - Wiley Online Library
For the further elucidation of the central functions of nociceptin/orphanin FQ (noc/OFQ), the endogenous ligand of the G protein‐coupled opioid receptor‐like receptor ORL1, centrally …
Number of citations: 58 bpspubs.onlinelibrary.wiley.com
S Kawano, A Ambo, Y Sasaki - Bioorganic & medicinal chemistry letters, 2006 - Elsevier
Four chimera peptides composed of ORL1 receptor ligand Ac-RYYRIK-NH 2 and a μ-opioid receptor agonist dermorphin YAFGYPS-NH 2 or YRFB-NH 2 , with a spacer linking the two …
Number of citations: 13 www.sciencedirect.com
A Ambo, H Kohara, S Kawano… - Journal of Peptide …, 2007 - Wiley Online Library
… very low antagonism, whereas Ac-RYYRIKNH2 and 1 showed … Figure2 shows the antagonism of Ac-RYYRIK-NH2, 1 and 10, … were compared with those of Ac-RYYRIK-NH2 and [NPhe1]…
Number of citations: 15 onlinelibrary.wiley.com
H Berger, R Bigoni, E Albrecht, RM Richter, E Krause… - Peptides, 2000 - Elsevier
The hexapeptide acetyl-RYYRIK-amide (Ac-RYYRIK-NH 2 ) has recently been reported to act as partial agonist of the nociceptin/orphanin FQ (noc/OFQ) receptor expressed in CHO …
Number of citations: 48 www.sciencedirect.com
Ö Gündüz, A Rizzi, A Baldisserotto, R Guerrini… - European journal of …, 2006 - Elsevier
It was recently reported that the hexapeptide Ac-RYYRIK-ol binds with high affinity nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptors and competitively antagonizes N/OFQ …
Number of citations: 33 www.sciencedirect.com
S Kawano, R Ito, M Nishiyama, M Kubo… - Biological and …, 2007 - jstage.jst.go.jp
… Among the chimeric peptides tested in this study, 2, which contains the dermorphin and Ac-RYYRIK-NH2 sequences linked via a Lys and oligoglycine residues, has the highest affinity …
Number of citations: 13 www.jstage.jst.go.jp
J Li, K Isozaki, K Okada, A Matsushima, T Nose… - Bioorganic & medicinal …, 2008 - Elsevier
Nociceptin is an endogenous agonist ligand of the ORL1 (opioid receptor-like 1) receptor, and its antagonist is a potential target of therapeutics for analgesic and antineuropathy drugs. …
Number of citations: 19 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。